5-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
5-{[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,3-benzodioxole-linked 1,2,4-oxadiazole moiety and a 2-methoxyphenyl group. This structure combines multiple pharmacophoric elements:
- Pyrazolo[1,5-a]pyrazinone core: Known for its role in kinase inhibition and anticancer activity .
- 1,2,4-Oxadiazole: Enhances metabolic stability and bioactivity through electron-withdrawing effects .
- 1,3-Benzodioxole: A privileged scaffold in medicinal chemistry, often associated with improved binding affinity and pharmacokinetics .
- 2-Methoxyphenyl: Modulates electronic properties and influences target selectivity .
Synthesis of this compound likely involves multi-step protocols, such as cycloaddition for oxadiazole formation followed by pyrazolo[1,5-a]pyrazine ring closure via amide formation and dehydration .
Properties
IUPAC Name |
5-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O5/c1-30-18-5-3-2-4-15(18)16-11-17-23(29)27(8-9-28(17)25-16)12-21-24-22(26-33-21)14-6-7-19-20(10-14)32-13-31-19/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOSDGAZPNNUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Compared to pyrazolo[1,5-a]pyrimidines (e.g., compound 6m), the pyrazinone core in the target compound may alter solubility and hydrogen-bonding capacity due to the additional oxygen atom .
Pharmacological Activities
Anticancer Activity
Anti-inflammatory and Immunomodulatory Effects
- Pyrazolo[1,5-a]quinoxaline Derivatives: Exhibit TLR7 antagonism (IC₅₀ = 8.2 µM) with alkyl chain modifications optimizing activity . The target compound’s benzodioxole may similarly modulate TLR pathways.
Structure-Activity Relationships (SAR)
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., benzodioxole in the target compound) improve stability and binding to kinase ATP pockets .
- Methoxy Groups : 2-Methoxyphenyl in the target compound may mimic tyrosine residues in kinase targets, enhancing selectivity .
- H-Bonding Capacity: The target compound has 1 H-bond donor and 6 acceptors, similar to CAS 2108270-49-9, but fewer than pyrazolo[1,5-a]pyrimidines with amino groups (e.g., compound 6m: 2 donors, 7 acceptors) .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | CAS 2108270-49-9 | Compound 6m |
|---|---|---|---|
| Molecular Weight | ~443 g/mol | 337.33 g/mol | ~450 g/mol |
| LogP (Predicted) | ~2.8 (moderate lipophilicity) | ~2.5 | ~3.2 |
| H-Bond Donors/Acceptors | 1 / 6 | 1 / 6 | 2 / 7 |
| Solubility | Low (oxadiazole reduces polarity) | Moderate | Low (trimethoxy group) |
Implications : The benzodioxole group in the target compound may improve blood-brain barrier penetration compared to methyl-oxadiazole analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
